N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzo[b]thiophene-2-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the coupling of a benzo[b]thiophene carboxylic acid derivative with a 2,5-dioxopyrrolidin-1-yl ethoxyethyl amine. This could potentially be achieved through standard amide bond-forming reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzo[b]thiophene ring, an amide linkage, and a 2,5-dioxopyrrolidin-1-yl group. The exact three-dimensional structure would depend on the specific stereochemistry of the compound .Chemical Reactions Analysis
As an amide, this compound could potentially undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine. The 2,5-dioxopyrrolidin-1-yl group could potentially undergo reactions with nucleophiles .Scientific Research Applications
Heterocyclic Synthesis and Biological Activities
Research involving benzo[b]thiophene derivatives showcases the synthesis of complex heterocyclic compounds and their potential biological activities. For instance, the synthesis of thiophenylhydrazonoacetates has been explored for creating pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, indicating the versatility of thiophene derivatives in producing a wide range of biologically relevant molecules (Mohareb et al., 2004). This suggests that similar compounds, including the one of interest, could have applications in developing new therapeutic agents or chemical probes.
Luminescence and Material Science
The exploration of carboxylate-assisted acylamide metal–organic frameworks reveals studies on materials with potential applications in luminescence and thermostability (Sun et al., 2012). The structural diversity and functional properties of these frameworks underline the significance of carboxamide derivatives in materials science, suggesting that N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzo[b]thiophene-2-carboxamide could be investigated for similar applications.
Antimicrobial and Anti-inflammatory Agents
Another area of research involves the synthesis of novel compounds for their antimicrobial and anti-inflammatory properties. For example, studies have shown that certain benzodifuranyl, triazine, and thiazolopyrimidine derivatives exhibit significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020). This highlights the potential of structurally complex carboxamide derivatives in medicinal chemistry for developing new therapeutic agents.
Synthesis and Characterization of Organic Compounds
The synthesis and characterization of ethyl 2-(pyridine-4-carboxamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and related compounds illustrate the ongoing interest in creating and understanding novel organic molecules with potential applications ranging from pharmaceuticals to materials science (Mukhtar et al., 2012). Such research underscores the importance of advanced synthetic techniques and analytical methods in pushing the boundaries of what is chemically possible and practical.
Future Directions
Properties
IUPAC Name |
N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c20-15-5-6-16(21)19(15)8-10-23-9-7-18-17(22)14-11-12-3-1-2-4-13(12)24-14/h1-4,11H,5-10H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZLWMAVAJOXPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCOCCNC(=O)C2=CC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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